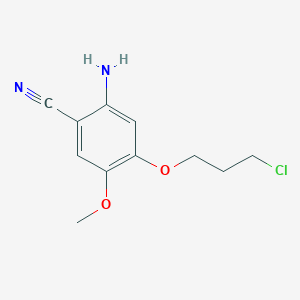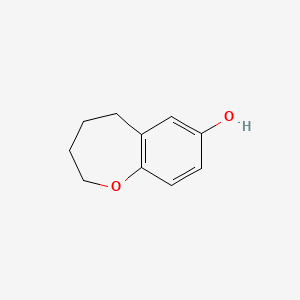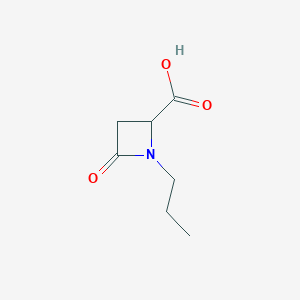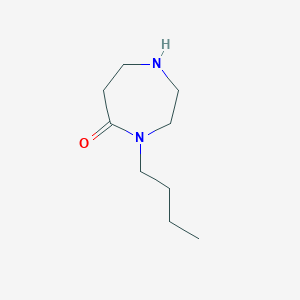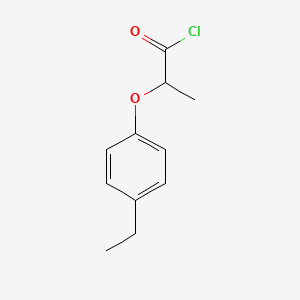
2-(4-Ethylphenoxy)propanoyl chloride
Übersicht
Beschreibung
2-(4-Ethylphenoxy)propanoyl chloride, also known as ethyl 4-(2-chloroacetyl)phenoxyacetate, is a chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C11H13ClO2 and a molecular weight of 212.68 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(4-Ethylphenoxy)propanoyl chloride consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . For a more detailed analysis of its structure, you may want to refer to a chemistry database or software that can provide a 3D molecular structure.Wissenschaftliche Forschungsanwendungen
Chemical Protection Strategies
- 2-(4-Ethylphenoxy)propanoyl chloride is used in chemical protection strategies. For instance, propargyloxycarbonyl chloride, a related compound, has been employed for protecting hydroxyl and amino functionalities in amino alcohols and aminophenols (Ramesh, Bhat, & Chandrasekaran, 2005).
Synthesis of Phenolic Compounds
- This chemical is involved in the synthesis of new phenolic compounds, which have potential anti-inflammatory activities. An example is the synthesis of compounds from the leaves of Eucommia ulmoides Oliv, showcasing its role in deriving new bioactive molecules (Ren et al., 2021).
Interaction with Muscle Chloride Channels
- It's analog, 2-(4-Chloro-phenoxy)propanoic acid, demonstrates the ability to interact with chloride membrane conductance in rat striated muscle (Carbonara et al., 2001).
Pharmaceutical Compound Synthesis
- The chemical is used in the synthesis of various pharmaceutical compounds. For instance, it's involved in the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, a compound with potential therapeutic applications (Zhang Dan-shen, 2009).
Acaricide Synthesis
- The compound is also used in synthesizing acaricides, such as 2-(4-tert-butyl-phenoxy) cyclohexanol, demonstrating its significance in agricultural applications (Ma Cheng-xiang, 2010).
Role in Enantioselective Hydroxylation
- It acts as a substrate in enzymatic reactions, such as the enantioselective hydroxylation of 4-ethylphenol by vanillyl alcohol oxidase, which produces chiral alcohols (Drijfhout et al., 1998).
Safety And Hazards
While specific safety and hazard information for 2-(4-Ethylphenoxy)propanoyl chloride is not available in the sources I found, it’s important to handle all chemicals with care and take necessary precautions. Always refer to the safety data sheet (SDS) of the compound for detailed safety and handling information .
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-9-4-6-10(7-5-9)14-8(2)11(12)13/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYBRJRYSVMXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenoxy)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



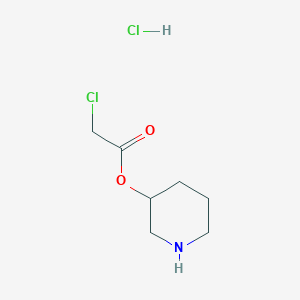
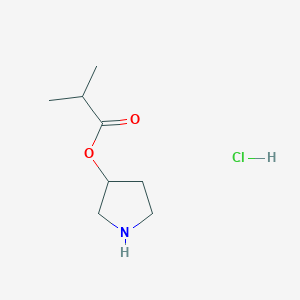
![3-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440749.png)
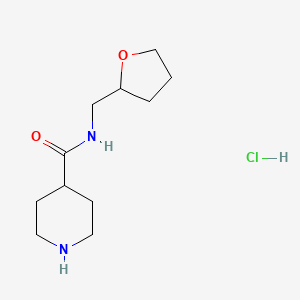
![N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine](/img/structure/B1440753.png)
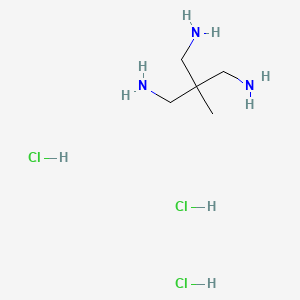
![7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1440755.png)
![4-[(Pentyloxy)methyl]piperidine hydrochloride](/img/structure/B1440760.png)
